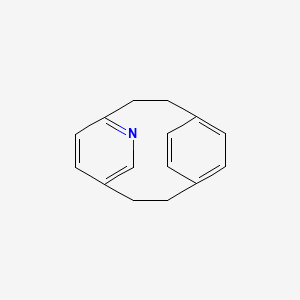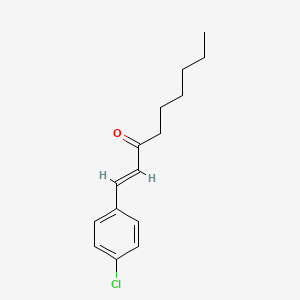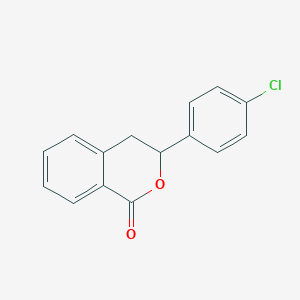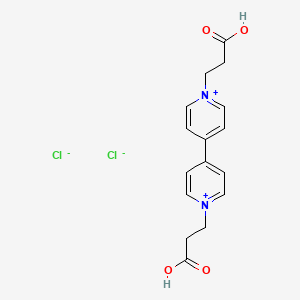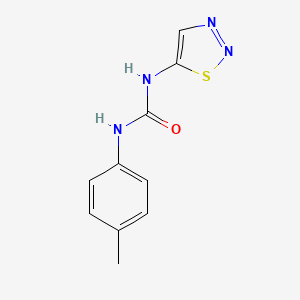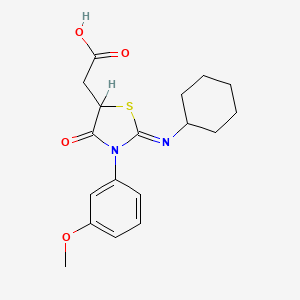
2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that features a thiazolidine ring, a methoxyphenyl group, and a cyclohexylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo acid under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the thiazolidine ring.
Cyclohexylimino Group Addition: The final step involves the formation of the cyclohexylimino group through a condensation reaction with cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Scientific Research Applications
2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylimino)-3-phenyl-4-oxo-5-thiazolidineacetic acid: Similar structure but lacks the methoxy group.
2-(Cyclohexylimino)-3-(4-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid: Similar structure with the methoxy group in a different position.
Uniqueness
2-(Cyclohexylimino)-3-(3-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structure may provide distinct advantages in certain applications compared to similar compounds.
Properties
CAS No. |
39964-58-4 |
|---|---|
Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[2-cyclohexylimino-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-24-14-9-5-8-13(10-14)20-17(23)15(11-16(21)22)25-18(20)19-12-6-3-2-4-7-12/h5,8-10,12,15H,2-4,6-7,11H2,1H3,(H,21,22) |
InChI Key |
OHNXCZAMLXQOKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(SC2=NC3CCCCC3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


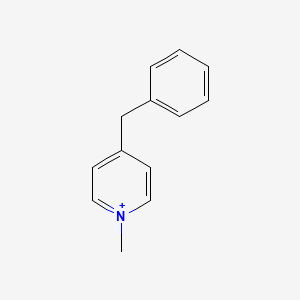
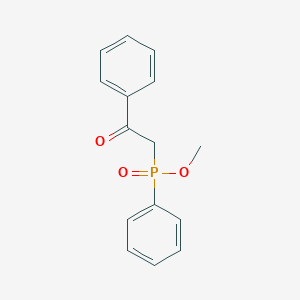
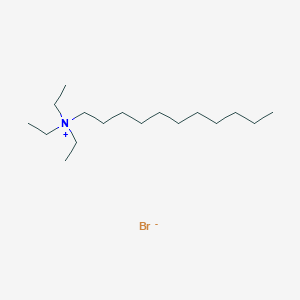

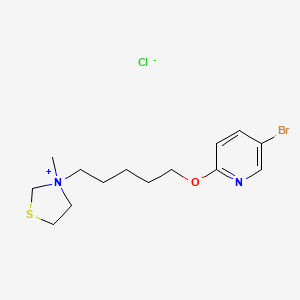

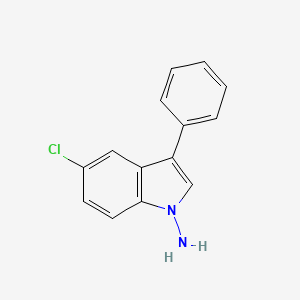
![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
